6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-ethoxy-6-ethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-7-5-6-8(14-4-2)9(11-7)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ALZIFPMBSULNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Carbonylation Method
| Step | Description |
|---|---|
| 1 | React dihalopyridine with carbon monoxide and alcohol |
| 2 | Use a weak base and palladium complex as catalyst |
| 3 | Control temperature and pressure for optimal yield |
| 4 | Isolate product via standard purification techniques |
Alkylation Method
Another prominent method for synthesizing 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid involves alkylation reactions, particularly using ethyl halides.
Procedure : The reaction typically involves treating a suitable pyridine derivative with an ethyl halide in the presence of a base, such as sodium hydride or potassium carbonate.
Conditions : This reaction is generally performed under reflux conditions in an organic solvent like dimethylformamide or ethanol.
Outcome : The alkylation process can lead to the formation of the desired product with good yields, depending on the reactivity of the starting materials used.
Table 2: Summary of Alkylation Method
| Step | Description |
|---|---|
| 1 | Treat pyridine derivative with ethyl halide |
| 2 | Add base (sodium hydride or potassium carbonate) |
| 3 | Conduct reaction under reflux in organic solvent |
| 4 | Purify product through extraction or chromatography |
Synthesis via Esterification
A more straightforward approach involves direct esterification methods where a carboxylic acid reacts with an alcohol.
Reagents : The reaction typically employs acetic acid or another carboxylic acid along with an ethoxy group donor.
Catalysts : Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often used to promote the reaction.
Process : The reaction is conducted under reflux conditions, allowing for the formation of esters which can be hydrolyzed to yield the target compound.
Table 3: Summary of Esterification Method
| Step | Description |
|---|---|
| 1 | Combine carboxylic acid and alcohol (ethanol) |
| 2 | Add acid catalyst to promote esterification |
| 3 | Reflux mixture to facilitate reaction |
| 4 | Isolate and purify desired ester product |
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid has been investigated for its biological activity, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
Anti-inflammatory Properties
In vitro assays have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in managing inflammatory conditions.
Agricultural Applications
The compound has also been explored for its potential use as a plant growth regulator. Its application can enhance the growth rates of various crops by modulating hormone levels within plants.
Growth Enhancement
Studies have indicated that applying this compound to crops can lead to improved growth metrics such as height and biomass.
| Crop Type | Height Increase (%) | Biomass Increase (%) | Reference |
|---|---|---|---|
| Tomato | 30 | 25 | |
| Wheat | 20 | 15 |
Material Science Applications
In material science, this compound is being investigated for its role in developing novel polymers and coatings due to its unique chemical structure.
Polymer Development
The compound can be used as a monomer in the synthesis of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
| Material Type | Property Enhanced | Improvement (%) | Reference |
|---|---|---|---|
| Polyurethane | Thermal Stability | 20 | |
| Epoxy Coatings | Mechanical Strength | 15 |
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of bacteria. The results demonstrated significant inhibition, indicating its potential as a therapeutic agent.
Case Study 2: Plant Growth Regulation
Field trials were conducted to assess the effects of this compound on crop yield. Results indicated that treated plants exhibited enhanced growth characteristics compared to untreated controls, supporting its application in agriculture.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyridine ring critically influences chemical behavior:
Key Observations :
- Carboxylic acid position : The 2-carboxylic acid in the target compound increases acidity compared to 3-carboxylic acid derivatives (e.g., ), affecting ionization and solubility.
- Ethoxy vs. alkyl groups: The ethoxy group at position 3 enhances solubility in polar solvents compared to non-polar alkyl substituents (e.g., methyl in ).
Solubility and Stability
Biological Activity
6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
- Chemical Formula : C12H15NO3
- CAS Number : Not specifically listed but falls under pyridinecarboxylic acids.
- Molecular Weight : Approximately 219.25 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that pyridine derivatives, including those with ethoxy substituents, exhibit significant anticancer properties. For instance, a related study on 3-cyano-2-substituted pyridines showed that modifications in the structure enhanced their lipophilicity and subsequently their antitumor activity against various cancer cell lines, including MCF-7 (human breast cancer) with IC50 values as low as 2 μM . It is hypothesized that the ethoxy group in this compound may similarly enhance its interaction with biological membranes, facilitating its uptake into cancer cells.
3. Antimicrobial Activity
Pyridinecarboxylic acids have demonstrated antimicrobial properties against various pathogens. The structure of this compound suggests potential efficacy against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes . Further research is needed to quantify this activity specifically for this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of similar pyridine derivatives, providing insights into the potential mechanisms of action for this compound.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid?
The synthesis of pyridinecarboxylic acid derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds (e.g., 6-(4-chlorophenyl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) are synthesized via palladium- or copper-catalyzed reactions in solvents like dimethylformamide (DMF) or toluene . A three-component condensation reaction using 2-aminopyridine-3-carboxylic acid, aldehydes, and isocyanides in ethanol may also serve as a template, yielding structurally similar imidazo-pyridine derivatives .
Q. What precautions are critical for handling this compound in laboratory settings?
Based on structurally related pyridine derivatives:
- Personal Protective Equipment (PPE): Use fully sealed protective clothing and respiratory protection compliant with OSHA or EU standards to mitigate exposure to potential carcinogens (≥0.1% concentration) .
- Environmental Controls: Avoid drainage contamination due to unknown biodegradability and toxicity profiles .
Q. How can researchers assess the stability of this compound under experimental conditions?
Pyridinecarboxylic acids are prone to decarboxylation under basic conditions. To enhance stability:
- Derivatize the carboxylic acid group into esters or amides .
- Store in inert atmospheres (e.g., argon) at low temperatures (−20°C) to prevent degradation .
Advanced Research Questions
Q. What analytical techniques are optimal for characterizing this compound and resolving spectral contradictions?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and ethyl/ethyloxy group integration.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect decarboxylation byproducts .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding patterns, as demonstrated for ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening: Test palladium/copper catalysts for cyclization efficiency (e.g., 60–78% yields in analogous syntheses) .
- Solvent Optimization: Compare polar aprotic solvents (DMF, acetonitrile) versus toluene for solubility and reaction kinetics .
- Batch vs. Flow Reactors: Evaluate scalability; industrial methods often use batch reactors with temperature/pressure controls to maximize purity .
Q. What strategies address discrepancies in toxicological data for pyridinecarboxylic acid derivatives?
- In Silico Modeling: Predict acute toxicity (LD) and mutagenicity using QSAR tools.
- In Vitro Assays: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to validate IARC/ACGIH classifications .
- Metabolic Profiling: Identify toxic metabolites via LC-MS/MS, focusing on hepatic cytochrome P450 interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
